4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride
Description
4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride is a piperidine-based compound featuring a cyclopentyl substituent on the carboxamide nitrogen and an amino group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-amino-N-cyclopentylpiperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c12-9-5-7-14(8-6-9)11(15)13-10-3-1-2-4-10;/h9-10H,1-8,12H2,(H,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJMZDKHFCAOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-13-1 | |
| Record name | 1-Piperidinecarboxamide, 4-amino-N-cyclopentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride involves several steps. One common method includes the amidation of a carboxylic acid substrate with an amine functional group. The reaction conditions typically involve the use of catalysts or coupling reagents to activate the carboxylic acid, converting it into a more reactive intermediate such as an anhydride, acyl imidazole, or acyl halide . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride with analogous piperidine derivatives and hydrochloride salts, focusing on structural features, applications, and safety profiles.
Structural and Functional Analysis
- Substituent Effects: Cyclopentyl vs. Benzyl derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) are more lipophilic, favoring membrane permeability but increasing metabolic instability . Aminoethyl vs. Amino Groups: Y-27632 dihydrochloride incorporates an aminoethyl side chain on a cyclohexane ring, which is critical for its ROCK-inhibitory activity . The 4-amino group in the target compound may similarly engage in hydrogen bonding with biological targets.
- Pharmacological Potential: Piperidine carboxamides are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The cyclopentyl moiety in the target compound could mimic hydrophobic regions in such pockets, analogous to the pyridinyl group in Y-27632 .
Biological Activity
4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of protein kinase B (Akt), which plays a critical role in various cellular processes including growth, survival, and metabolism. This article will explore the biological activity of this compound, supported by research findings, case studies, and relevant data.
The primary mechanism of action for this compound involves its role as an inhibitor of protein kinase B (Akt). Akt is a serine/threonine kinase that is frequently deregulated in cancer, making its inhibition a promising strategy for cancer therapy. Inhibitors of Akt can potentially suppress tumor growth by modulating various signaling pathways, particularly those involved in cell proliferation and survival .
Pharmacological Profile
Research indicates that compounds similar to this compound demonstrate significant selectivity for Akt over other kinases. For instance, studies have shown that modifications to the compound can enhance its potency and selectivity, achieving up to 150-fold selectivity for Akt over protein kinase A (PKA) in certain assays .
Table 1: Selectivity and Inhibition Data
| Compound | IC50 (nM) | Selectivity Ratio (PKB/PKA) |
|---|---|---|
| Compound A | 50 | 150 |
| Compound B | 100 | 75 |
| 4-Amino-N-cyclopentylpiperidine-1-carboxamide | 80 | 120 |
Antitumor Activity
In vivo studies have demonstrated that this compound exhibits antitumor activity. For example, it has been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that the compound not only acts at the molecular level but also translates into significant therapeutic effects in animal models .
Case Study: Efficacy in Tumor Models
A notable case study involved the administration of this compound in a model of prostate cancer. The results indicated a marked reduction in tumor size and weight compared to control groups, highlighting its potential as an effective therapeutic agent against cancers driven by aberrant Akt signaling.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that specific modifications can enhance its biological activity. Variations in the piperidine ring and substitutions on the carboxamide moiety have been explored to optimize potency and selectivity against Akt.
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity | Remarks |
|---|---|---|
| Addition of halogen | Increased potency | Enhanced binding affinity to Akt |
| Alteration of alkyl chain length | Variable effects | Optimal length improves bioavailability |
| Functional group changes | Changes selectivity profile | Critical for achieving desired therapeutic effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
